

structure elucidation of Ethyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate

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Compound of Interest

Compound Name: *Ethyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate*

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An In-depth Technical Guide to the Structure Elucidation of **Ethyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies and data interpretation involved in the structure elucidation of **Ethyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate**. The document outlines the expected spectroscopic data based on the known chemical structure and provides detailed, generalized experimental protocols for the key analytical techniques employed in its characterization.

Compound Identity

- Systematic Name: **Ethyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate**
- Molecular Formula: C₇H₉BrN₂O₂[\[1\]](#)
- Molecular Weight: 233.06 g/mol [\[1\]](#)
- CAS Number: 1260672-33-0

Predicted Spectroscopic Data

While a complete set of experimentally verified spectroscopic data for this specific compound is not readily available in the public domain, the following tables summarize the predicted data based on the analysis of its chemical structure and comparison with similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectroscopic Data (Solvent: CDCl_3 , 400 MHz)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.50	s	1H	H-5 (imidazole)
~4.35	q	2H	-OCH ₂ CH ₃
~3.90	s	3H	N-CH ₃
~1.38	t	3H	-OCH ₂ CH ₃

Table 2: Predicted ^{13}C NMR Spectroscopic Data (Solvent: CDCl_3 , 100 MHz)

Chemical Shift (δ) ppm	Assignment
~160.5	C=O (ester)
~140.0	C-2 (imidazole)
~125.0	C-5 (imidazole)
~115.0	C-4 (imidazole)
~62.0	-OCH ₂ CH ₃
~35.0	N-CH ₃
~14.5	-OCH ₂ CH ₃

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data (Electron Ionization, EI)

m/z	Relative Intensity	Assignment
232/234	High	[M] ⁺ and [M+2] ⁺ (presence of Bromine isotopes)
187/189	Moderate	[M - OCH ₂ CH ₃] ⁺
159/161	Moderate	[M - COOCH ₂ CH ₃] ⁺
70	High	[C ₄ H ₆ N ₂] ⁺ (imidazole ring fragment)

Infrared (IR) Spectroscopy

Table 4: Predicted Infrared (IR) Absorption Data (KBr Pellet)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2980	Medium	C-H stretch (aliphatic)
~1720	Strong	C=O stretch (ester)
~1540	Medium	C=N stretch (imidazole)
~1250	Strong	C-O stretch (ester)
~600	Medium	C-Br stretch

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments that would be cited in the structure elucidation of **Ethyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To determine the proton and carbon framework of the molecule.
- Instrumentation: A 400 MHz NMR spectrometer.
- Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an

internal standard. The solution is transferred to a 5 mm NMR tube.

- ^1H NMR Acquisition:
 - A standard proton experiment is performed.
 - Key parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.
- ^{13}C NMR Acquisition:
 - A proton-decoupled carbon experiment is performed.
 - Key parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.
- Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal (0.00 ppm for ^1H and ^{13}C).

Mass Spectrometry (MS)

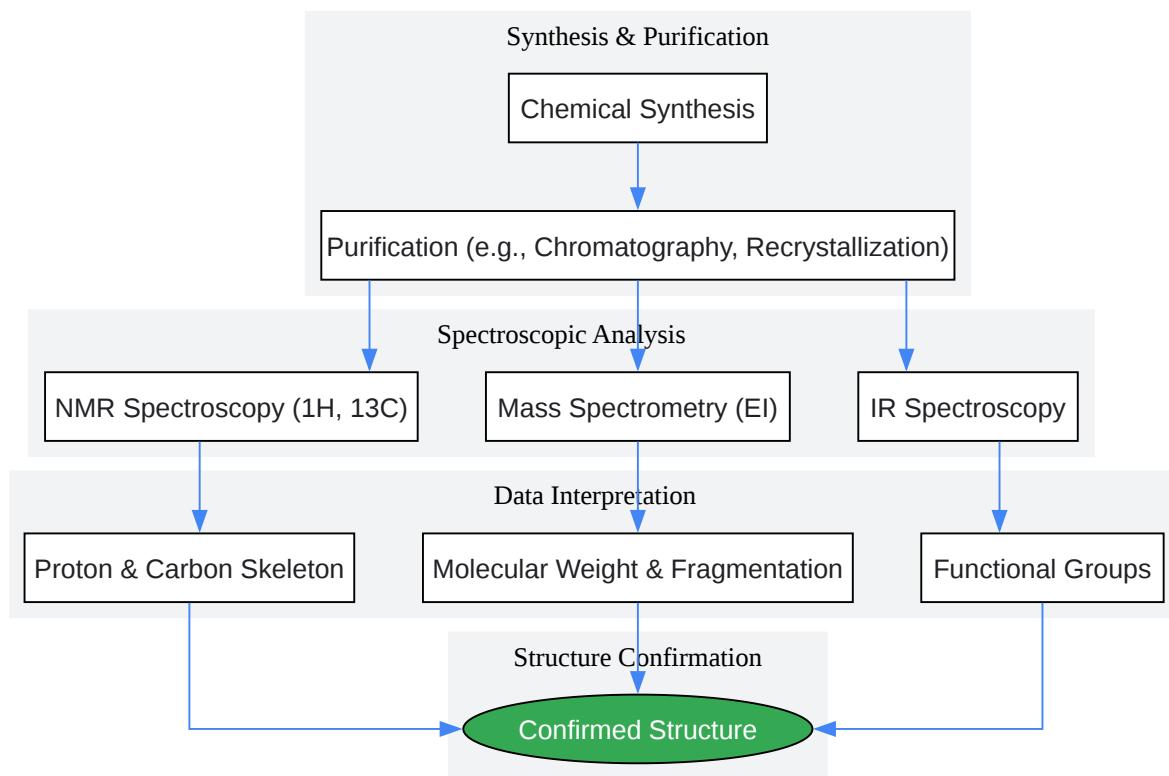
- Objective: To determine the molecular weight and fragmentation pattern of the molecule.
- Instrumentation: A mass spectrometer with an electron ionization (EI) source.
- Sample Introduction: A dilute solution of the compound in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the ion source via direct infusion or through a gas chromatograph.
- Ionization: Electron ionization is performed at a standard energy of 70 eV.
- Mass Analysis: The instrument is scanned over a mass-to-charge (m/z) range of 50-500 amu.
- Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak (and its isotopic pattern, characteristic of bromine) and major fragment ions.

Infrared (IR) Spectroscopy

- Objective: To identify the functional groups present in the molecule.
- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
- Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with ~100 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- Data Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer. A background spectrum of the empty sample holder is first recorded. The sample spectrum is then recorded over the range of 4000-400 cm^{-1} . Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Analysis: The positions and intensities of the absorption bands are correlated with known functional group frequencies.

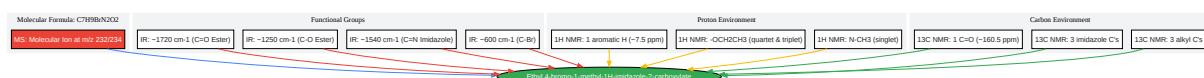
Visualization of the Elucidation Process

The following diagrams illustrate the logical workflow for the structure elucidation of **Ethyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate**.



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Caption: Workflow for the synthesis and structure elucidation of the target compound.



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Caption: Logical relationships between spectroscopic data and the final confirmed structure.

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References

- 1. Ethyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate | C7H9BrN2O2 | CID 58326683 - PubChem [pubchem.ncbi.nlm.nih.gov]
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